molecular formula C9H12N2O B6165295 N'-hydroxy-3,5-dimethylbenzene-1-carboximidamide CAS No. 885952-53-4

N'-hydroxy-3,5-dimethylbenzene-1-carboximidamide

Cat. No.: B6165295
CAS No.: 885952-53-4
M. Wt: 164.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-hydroxy-3,5-dimethylbenzene-1-carboximidamide is a small molecule compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol. This compound has gained significant attention in the scientific community due to its unique physical and chemical properties.

Preparation Methods

The synthesis of N’-hydroxy-3,5-dimethylbenzene-1-carboximidamide typically involves the reaction of 3,5-dimethylbenzene-1-carboximidamide with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

N’-hydroxy-3,5-dimethylbenzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds under specific conditions.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N’-hydroxy-3,5-dimethylbenzene-1-carboximidamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a biochemical tool.

    Medicine: Preliminary studies suggest it may have therapeutic potential, although more research is needed to confirm its efficacy and safety.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-3,5-dimethylbenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but initial studies indicate that it may influence oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

N’-hydroxy-3,5-dimethylbenzene-1-carboximidamide can be compared to other similar compounds, such as:

    N’-hydroxybenzene-1-carboximidamide: Lacks the methyl groups present in N’-hydroxy-3,5-dimethylbenzene-1-carboximidamide, resulting in different chemical properties.

    N’-hydroxy-4-methylbenzene-1-carboximidamide: Contains a single methyl group, leading to variations in reactivity and biological activity.

    N’-hydroxy-2,4,6-trimethylbenzene-1-carboximidamide: Has three methyl groups, which can significantly alter its chemical behavior compared to N’-hydroxy-3,5-dimethylbenzene-1-carboximidamide.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of N-hydroxy-3,5-dimethylbenzene-1-carboximidamide can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "3,5-dimethylbenzene-1-carboximidamide", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetone", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 3,5-dimethylbenzene-1-carboximidamide in acetone and add hydroxylamine hydrochloride. Stir the mixture at room temperature for 2 hours.", "Step 2: Add sodium hydroxide to the reaction mixture and stir for an additional 30 minutes.", "Step 3: Filter the resulting solid and wash with ethanol to obtain N-hydroxy-3,5-dimethylbenzene-1-carboximidamide as a white crystalline solid." ] }

CAS No.

885952-53-4

Molecular Formula

C9H12N2O

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.